molecular formula C27H46N6O6 B12570358 L-Lysyl-L-lysyl-L-tyrosyl-L-leucine CAS No. 268229-40-9

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine

Cat. No.: B12570358
CAS No.: 268229-40-9
M. Wt: 550.7 g/mol
InChI Key: NKKZQGDLXQTHFU-MLCQCVOFSA-N
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Description

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine is a tetrapeptide composed of four amino acids: lysine, tyrosine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

    Oxidation: Dityrosine, oxidized lysine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-tyrosyl-L-leucine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing signaling pathways and cellular responses. The lysine residues can facilitate binding to negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-tyrosyl-L-glutamic acid: Another tetrapeptide with different amino acid composition, affecting its properties and applications.

    L-Lysyl-L-tyrosyl-L-lysine: Similar structure but with an additional lysine residue, influencing its charge and binding characteristics.

Uniqueness

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of two lysine residues enhances its binding affinity to negatively charged molecules, while the tyrosine and leucine residues contribute to its structural stability and hydrophobic interactions.

Properties

CAS No.

268229-40-9

Molecular Formula

C27H46N6O6

Molecular Weight

550.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H46N6O6/c1-17(2)15-23(27(38)39)33-26(37)22(16-18-9-11-19(34)12-10-18)32-25(36)21(8-4-6-14-29)31-24(35)20(30)7-3-5-13-28/h9-12,17,20-23,34H,3-8,13-16,28-30H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,38,39)/t20-,21-,22-,23-/m0/s1

InChI Key

NKKZQGDLXQTHFU-MLCQCVOFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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